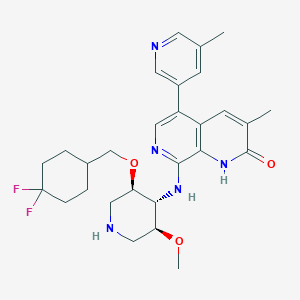

8-(((3r,4r,5s)-3-((4,4-Difluorocyclohexyl)methoxy)-5-Methoxypiperidin-4-Yl)amino)-3-Methyl-5-(5-Methylpyridin-3-Yl)-1,7-Naphthyridin-2(1h)-One

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

GSK8814 is a chemical probe for the ATAD2/2B bromodomain, with a binding constant pKd=8.1 as measured by ITC (Bamborough et al, 2016). GSK8814 displaces acetylated H4 peptide from the ATAD2 bromodomain with pIC50 =7.3 and is also active in BROMOscan with pKi=8.9. It is more than 100 fold selective over all other bromodomains in the BROMOscan. Importantly, it is more than 1000 fold selective over BRD4. GSK8814 shows cellular target engagement with an EC50 of 2 µM in a NanoBRET assay evaluating the interaction of the NanoLuc-ATAD2 bromodomain with histone H3.3-HaloTag. GSK8815 is a companion control compound with strongly reduced potency against ATAD2 (pKd=5.5). (http://www.thesgc.org/chemical-probes/GSK8814)

Scientific Research Applications

Bromodomain Inhibition

GSK8814 is an aqueous soluble inhibitor that targets ATAD2 & ATAD2B bromodomain (BD) with submicromolar affinity . It has a binding constant pKd = 8.1 as measured by ITC . This makes it a valuable tool in the study of bromodomains and their role in gene regulation.

Competitive Ligand Binding Assays

The compound has shown high selectivity in competitive ligand binding assays by TR-FRET . It has a pIC50 = 7.3/ATAD2 BD & 7.7/ATAD2B BD . This suggests that GSK8814 could be used in the development of new assays for studying protein-ligand interactions.

Disruption of Histone Interactions

When tested using intact cells, GSK8814 effectively disrupts histone H3.3 interaction with ATAD2 BD construct . However, it does not affect the interaction with full-length ATAD2 . This indicates that GSK8814 could be used to study the role of specific histone modifications in gene expression.

Colony Formation Assays

GSK8814, but not its less active diastereomer GSK8815, is shown to suppress LNCaP colony formation in a soft agar assay . This suggests that GSK8814 could have potential applications in cancer research, particularly in studies investigating the mechanisms of tumor growth and metastasis.

Selectivity Over Other Bromodomains

GSK8814 is more than 100 fold selective over all other bromodomains in the BROMOscan . This high level of selectivity makes it a valuable tool for studying the specific roles of ATAD2 & ATAD2B bromodomains in cellular processes.

Mechanism of Action

Target of Action

GSK8814 is a potent, selective, and ATAD2/2B bromodomain chemical probe and inhibitor . The primary targets of GSK8814 are the ATAD2 and ATAD2B bromodomains . These targets are chromatin remodeling factors that modulate the expression of multiple tumor cell growth factors . Overexpression of ATAD2 has been correlated with poor outcomes in several cancers .

Mode of Action

GSK8814 binds to ATAD2 and BRD4 BD1 with pIC50s of 7.3 and 4.6, respectively . It shows 500-fold selectivity for ATAD2 over BRD4 BD1 . The bromodomain module of ATAD2 has been shown to be essential for its association with acetylated chromatin and presumable function .

properties

IUPAC Name |

8-[[(3R,4R,5S)-3-[(4,4-difluorocyclohexyl)methoxy]-5-methoxypiperidin-4-yl]amino]-3-methyl-5-(5-methylpyridin-3-yl)-1H-1,7-naphthyridin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H35F2N5O3/c1-16-8-19(11-31-10-16)21-12-33-26(24-20(21)9-17(2)27(36)35-24)34-25-22(37-3)13-32-14-23(25)38-15-18-4-6-28(29,30)7-5-18/h8-12,18,22-23,25,32H,4-7,13-15H2,1-3H3,(H,33,34)(H,35,36)/t22-,23+,25+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDPMMWAOCCOULO-JBRSBNLGSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CN=C1)C2=CN=C(C3=C2C=C(C(=O)N3)C)NC4C(CNCC4OCC5CCC(CC5)(F)F)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=CN=C1)C2=CN=C(C3=C2C=C(C(=O)N3)C)N[C@@H]4[C@H](CNC[C@H]4OCC5CCC(CC5)(F)F)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H35F2N5O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

527.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-(((3r,4r,5s)-3-((4,4-Difluorocyclohexyl)methoxy)-5-Methoxypiperidin-4-Yl)amino)-3-Methyl-5-(5-Methylpyridin-3-Yl)-1,7-Naphthyridin-2(1h)-One | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

amino}methyl)-2-Fluorophenyl]boronic Acid](/img/structure/B607793.png)

![4-[[(3aR,5aR,5bR,7aR,9S,11aR,11bR,13aS)-3a-[2-[(4-chlorophenyl)methyl-[2-(dimethylamino)ethyl]amino]acetyl]-5a,5b,8,8,11a-pentamethyl-2-oxo-1-propan-2-yl-4,5,6,7,7a,9,10,11,11b,12,13,13a-dodecahydro-3H-cyclopenta[a]chrysen-9-yl]oxy]-2,2-dimethyl-4-oxobutanoic acid](/img/structure/B607797.png)

![4-[[(3aR,5aR,5bR,7aR,9S,11aR,11bR,13aS)-3a-[2-[[1-(4-chlorophenyl)cyclopropyl]amino]-2-oxoacetyl]-5a,5b,8,8,11a-pentamethyl-2-oxo-1-propan-2-yl-4,5,6,7,7a,9,10,11,11b,12,13,13a-dodecahydro-3H-cyclopenta[a]chrysen-9-yl]oxy]-2,2-dimethyl-4-oxobutanoic acid](/img/structure/B607798.png)

![1-methyl-N-[3-(1-methyl-2,3-dihydroindol-6-yl)-1-propan-2-ylpyrrolo[2,3-b]pyridin-4-yl]pyrazole-3-sulfonamide](/img/structure/B607802.png)

![4-[[(3aR,5aR,5bR,7aR,9S,11aR,11bR,13aS)-3a-[(1R)-2-[(4-chlorophenyl)methyl-[2-(dimethylamino)ethyl]amino]-1-hydroxyethyl]-5a,5b,8,8,11a-pentamethyl-2-oxo-1-propan-2-yl-4,5,6,7,7a,9,10,11,11b,12,13,13a-dodecahydro-3H-cyclopenta[a]chrysen-9-yl]oxy]-2,2-dimethyl-4-oxobutanoic acid](/img/structure/B607810.png)